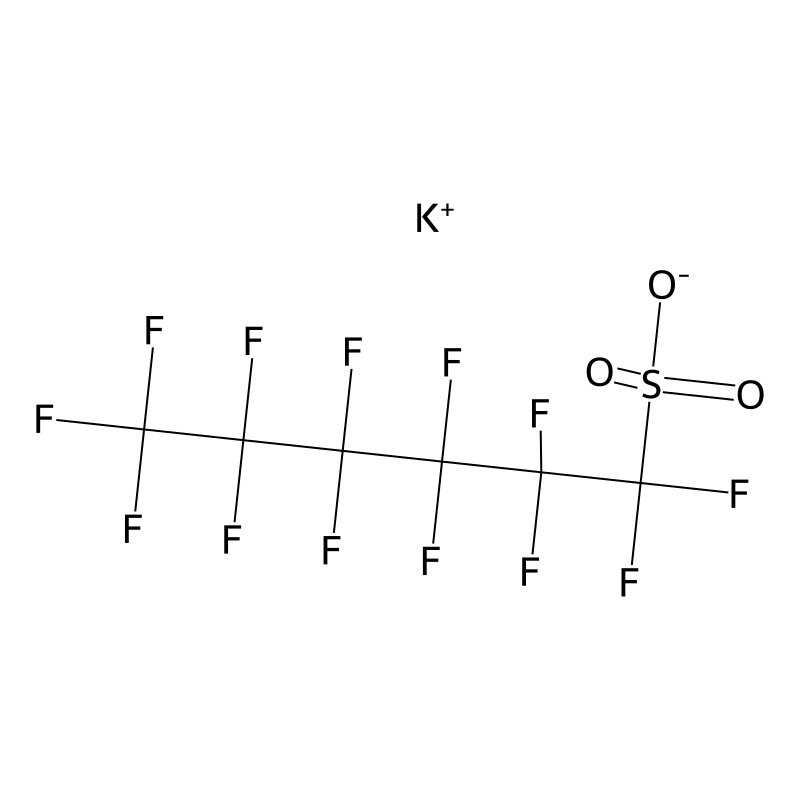

Potassium perfluorohexanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in Environmental Research:

PFHxS, like other Per- and Polyfluoroalkyl Substances (PFAS), has been extensively studied in environmental research due to its widespread presence in the environment and its potential for persistence and bioaccumulation. Research focuses on:

- Environmental fate and transport: Scientists are investigating how PFHxS behaves in various environmental compartments, including water, soil, and air. This research helps understand its mobility, persistence, and potential for long-range transport [Source: Environmental Science & Technology Letters, 2013: ].

- Bioaccumulation and biomagnification: Studies are conducted to assess the potential of PFHxS to accumulate in organisms and magnify through the food chain. This is crucial to understand potential risks to wildlife and human health [Source: Environmental Toxicology and Chemistry, 2010: ].

Applications in Toxicological Research:

Concerns about the potential health effects of PFHxS have led to its investigation in toxicological research. Studies aim to understand:

- Mechanisms of toxicity: Researchers are investigating how PFHxS exposure might lead to adverse health effects at the cellular and molecular level [Source: Archives of Toxicology, 2013: ].

- Health effects: Studies are conducted in both in vitro (laboratory) and in vivo (animal) models to assess potential health effects associated with PFHxS exposure, including developmental, immune, and endocrine disruption [Source: Environmental Health Perspectives, 2013: ].

Applications in Analytical Chemistry:

Developing sensitive and reliable analytical methods is crucial for accurately measuring PFHxS levels in environmental and biological samples. Research in this area focuses on:

- Method development and validation: Scientists are continuously working to improve existing analytical methods and develop new ones for reliable detection and quantification of PFHxS at low concentrations [Source: Journal of Chromatography A, 2010: ].

- Method application: These methods are then applied to various environmental and biological samples to assess exposure levels and monitor the presence of PFHxS in different matrices [Source: Environmental Science & Technology, 2009: ].

Potassium perfluorohexanesulfonate, also known as tridecafluorohexanesulfonic acid potassium salt, is a perfluorinated compound with the molecular formula and a molecular weight of approximately 438.2 g/mol. This compound belongs to the class of perfluoroalkyl sulfonates and is recognized for its environmental persistence and potential bioaccumulation in living organisms . It appears as a white to faint beige solid and is hygroscopic, meaning it can absorb moisture from the air .

Toxicity

PFHxS is suspected to be a health hazard based on studies in animals. Potential health effects include developmental problems, thyroid disruption, and increased cancer risk [2].

Flammability

PFHxS is not flammable [1].

Reactivity

PFHxS is generally stable but may react under specific high-temperature or pressure conditions [1].

Data Citation:

- Buck,

Research indicates that potassium perfluorohexanesulfonate has been identified as a p-glycoprotein inhibitor, which suggests it may function as a chemosensitizer in certain biological contexts . Its biological activity includes potential endocrine disruption and toxicity, as evidenced by studies showing adverse effects on various organ systems in animal models . The compound has also been detected in human serum samples, raising concerns about its impact on human health due to environmental exposure .

Potassium perfluorohexanesulfonate can be synthesized through several methods, including:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of hexanesulfonic acid derivatives, which introduces fluorine atoms into the molecule.

- Sulfonation of Perfluoroalkyl Compounds: Direct sulfonation of perfluoroalkyl compounds using sulfur trioxide or chlorosulfonic acid can yield the desired sulfonate salt.

- Neutralization Reaction: The reaction of perfluorohexanesulfonic acid with potassium hydroxide or potassium carbonate results in the formation of potassium perfluorohexanesulfonate .

Studies have shown that potassium perfluorohexanesulfonate interacts with various biological systems, particularly through mechanisms involving cellular transport proteins like p-glycoprotein. This interaction may influence drug metabolism and efficacy, highlighting its role as a potential modulator of pharmacokinetics in therapeutic contexts . Additionally, its persistence in the environment raises concerns about long-term ecological impacts and bioaccumulation in food chains.

Potassium perfluorohexanesulfonate shares similarities with other per- and polyfluoroalkyl substances (PFASs). Below are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| Potassium perfluorooctanesulfonate | C8F17KO3S | 502.2 | Longer carbon chain; higher environmental persistence |

| Potassium perfluorobutanesulfonate | C4F9KO3S | 396.2 | Shorter chain; different biological activity |

| Perfluoropropane sulfonic acid | C3F7SO3H | 284.1 | Different sulfonic acid structure; less persistent |

Potassium perfluorohexanesulfonate is unique due to its specific carbon chain length (six carbons) and its associated biological activities compared to other PFASs, which may exhibit different toxicological profiles or environmental behaviors .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.